4-Hydroxybenzoyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzoyl isocyanate is an organic compound that features both a hydroxybenzoyl group and an isocyanate group
Vorbereitungsmethoden
The synthesis of 4-Hydroxybenzoyl isocyanate typically involves the reaction of 4-hydroxybenzoic acid with phosgene or other isocyanate precursors. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of non-phosgene routes to mitigate the environmental and safety concerns associated with phosgene .
Analyse Chemischer Reaktionen
4-Hydroxybenzoyl isocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybenzoyl isocyanate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules, such as proteins, through isocyanate chemistry.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzoyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate linkages. These reactions are crucial in the formation of polymers and other materials. The molecular targets and pathways involved include the modification of proteins and other biomolecules through covalent bonding .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzoyl isocyanate can be compared with other hydroxybenzoic acid derivatives, such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens and other preservatives.
Salicylic acid: Widely used in pharmaceuticals, particularly in acne treatment products.
Eigenschaften
CAS-Nummer |
342403-13-8 |
---|---|
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
4-hydroxybenzoyl isocyanate |
InChI |
InChI=1S/C8H5NO3/c10-5-9-8(12)6-1-3-7(11)4-2-6/h1-4,11H |
InChI-Schlüssel |
GXEIVFFRQBOJJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N=C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.